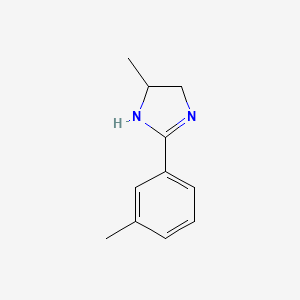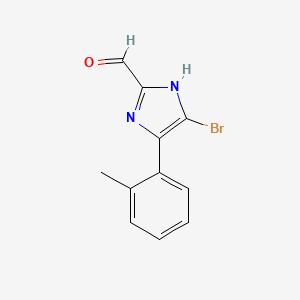
1-(Chloromethoxy)-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-4-isopropylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chloromethoxy group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylphenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of by-products and optimizing the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-4-isopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.
Comparación Con Compuestos Similares
- 1-(Methoxymethoxy)-4-isopropylbenzene
- 1-(Chloromethoxy)-4-tert-butylbenzene
- 1-(Chloromethoxy)-4-methylbenzene
Comparison: 1-(Chloromethoxy)-4-isopropylbenzene is unique due to the presence of both a chloromethoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
CACAVDHHMMZPSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)

![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)




![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)

![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)
